N-(5-Phenyloxazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-phenyl-1,3-oxazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)13-11-12-7-10(15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRGLQSEQQOGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Azidoacetophenones with Isothiocyanates
One well-documented method involves the cyclization of 2-azido-1-phenylethan-1-one with 4-hydroxyphenyl isothiocyanate in the presence of triphenylphosphine under reflux in 1,4-dioxane. This reaction produces N-aryl-5-aryloxazol-2-amine derivatives, which are close analogs of N-(5-Phenyloxazol-2-yl)acetamide.
- Reactants: 2-azido-1-phenylethan-1-one (0.31 g, 1.91 mmol), 4-hydroxyphenyl isothiocyanate (0.26 g, 1.74 mmol)
- Catalyst: Triphenylphosphine (0.55 g, 2.09 mmol)
- Solvent: 1,4-dioxane (10 mL)
- Temperature: Reflux at 80 °C for 1 hour
- Workup: Dilution with ethyl acetate, washing with water, drying over magnesium sulfate, concentration under reduced pressure
- Purification: Silica gel column chromatography (hexane:ethyl acetate = 2:1)
Yield: 40–82% depending on substituents
This method allows the formation of the oxazole ring via intramolecular cyclization facilitated by triphenylphosphine, which reduces the azide to an amine intermediate that reacts with the isothiocyanate to form the oxazole ring system.
Acylation of Aminoacetophenone Derivatives Followed by Cyclization
Another approach starts from 2-amino-1-phenylethan-1-one hydrochloride, which is acylated with 2-chloroacetyl chloride to give 2-chloro-N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclization with phosphorus oxychloride (POCl3) to form 2-(chloromethyl)-5-phenyloxazole, a key intermediate toward this compound.
| Step | Reactants & Conditions | Product & Yield |
|---|---|---|
| Acylation | 2-amino-1-phenylethan-1-one hydrochloride (0.50 g, 2.9 mmol), triethylamine (13 mL), 2-chloroacetyl chloride (0.45 g, 4.0 mmol), dichloromethane, 0 °C to room temp, 18 h | 2-chloro-N-(2-oxo-2-phenylethyl)acetamide, 62.9% yield |
| Cyclization | Intermediate with POCl3 (0.17 mL, 1.9 mmol), acetonitrile, reflux 4 h | 2-(Chloromethyl)-5-phenyloxazole, 66.2% yield |
The chloromethyl oxazole intermediate can then be converted into the acetamide derivative by nucleophilic substitution or further functional group manipulation.
Alternative Synthetic Routes and Photostability Studies
Other synthetic routes focus on bis(5-phenyloxazol-2-yl) derivatives, which share the oxazole core structure. These methods involve Lewis acid-catalyzed cyclizations and functional group transformations, highlighting the importance of catalyst choice and reaction conditions in oxazole synthesis.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization of α-azido ketones with isothiocyanates | 2-azido-1-phenylethan-1-one, 4-hydroxyphenyl isothiocyanate | Triphenylphosphine, dioxane | Reflux 80 °C, 1 h | 40–82% | Direct oxazole ring formation, mild conditions |
| Acylation and POCl3 cyclization | 2-amino-1-phenylethan-1-one hydrochloride, 2-chloroacetyl chloride | POCl3, acetonitrile | Reflux 4 h | 62.9% (acylation), 66.2% (cyclization) | Stepwise synthesis, chloromethyl intermediate |
| Pd-catalyzed enamide synthesis (related) | N-acyl enamides | Pd catalyst, Ti(Oi-Pr)4 | Room temp to reflux | Moderate | Useful for substituted oxazoles, less direct |
Chemical Reactions Analysis
Types of Reactions: N-(5-Phenyloxazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include substituted oxazole derivatives, amine derivatives, and various functionalized oxazole compounds .
Scientific Research Applications
N-(5-Phenyloxazol-2-yl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(5-Phenyloxazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of N-(5-Phenyloxazol-2-yl)acetamide and related compounds:
Key Observations :
- Oxazole vs. Oxadiazole : The oxadiazole analog () introduces two additional nitrogen atoms, enhancing hydrogen-bonding capacity and metabolic stability compared to the oxazole core .
- Isoxazole Derivatives : The isoxazole compound () exhibits a larger molecular weight (306.4 vs. 202.21) due to the m-tolyl group and methylene linker, which may influence lipophilicity and target selectivity .
Key Contrasts and Limitations
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